4,4'-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid
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Overview
Description
4,4’-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid is an organic compound with the molecular formula C28H18O4 and a molecular weight of 418.44 g/mol . This compound is known for its white to pale yellow solid form and good solubility in organic solvents such as ethanol and dimethyl sulfoxide . It is commonly used as an intermediate in the synthesis of high-efficiency optical liquid crystal compounds, which exhibit excellent photoelectric properties .
Preparation Methods
The synthesis of 4,4’-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid typically involves a base-catalyzed reaction between dibenzoic acid and fluorenylamine . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or dimethyl sulfoxide . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4,4’-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4,4’-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid involves its ability to interact with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions . These interactions contribute to its effectiveness in forming stable liquid crystal phases and enhancing the performance of optical materials .
Comparison with Similar Compounds
4,4’-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-((9H-Fluoren-9-ylidene)methylene)bis(2-methylphenol): This compound has a similar fluorenylidene core but with different substituents, leading to variations in its physical and chemical properties.
4,4’-((9H-Fluoren-9-ylidene)methylene)bis(phenylthiophene): This derivative includes thiophene groups, which can alter its electronic and optical properties.
The uniqueness of 4,4’-((9H-Fluoren-9-ylidene)methylene)dibenzoic acid lies in its specific combination of fluorenylidene and benzoic acid moieties, which provide it with distinct solubility, stability, and photoelectric characteristics .
Properties
Molecular Formula |
C28H18O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(4-carboxyphenyl)-fluoren-9-ylidenemethyl]benzoic acid |
InChI |
InChI=1S/C28H18O4/c29-27(30)19-13-9-17(10-14-19)25(18-11-15-20(16-12-18)28(31)32)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
IGOXHLLOVNEMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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